![molecular formula C20H22F3N3O B2432225 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide CAS No. 1396752-15-0](/img/structure/B2432225.png)
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide, also known as CT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CT-1 belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for the treatment of muscle wasting, osteoporosis, and other conditions.
Scientific Research Applications
Gene Expression Inhibition
Research on compounds structurally related to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide has shown potential in inhibiting NF-kappaB and AP-1 gene expressions, which are crucial in the regulation of immune and inflammatory responses. Structure-activity relationship studies have aimed to improve oral bioavailability and examine the effects of substitutions on pyrimidine rings for enhanced cell-based activity (Palanki et al., 2000).
Anticancer and Anti-inflammatory Applications
Compounds with pyrimidine structures have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Novel derivatives have been explored for their cytotoxic effects against cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting potential therapeutic applications in cancer and inflammation (Rahmouni et al., 2016).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, offering a promising approach for antiasthma therapy. The synthesis process involves several steps, including cyclization and rearrangement, to yield compounds with significant pharmacological activity (Medwid et al., 1990).
Antifilarial Activity
N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines have been developed and tested for their antifilarial activities. The structure-activity relationship of these compounds provides insights into potential treatments for filarial infections (Angelo et al., 1983).
Nonsteroidal Anti-inflammatory Drugs
Investigations into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have led to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) that show high activity and a better therapeutic index than some existing drugs, without ulcerogenic activity, pointing towards safer alternatives for treating inflammation (Auzzi et al., 1983).
properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c1-2-15(13-6-4-3-5-7-13)19(27)24-11-10-18-25-16(14-8-9-14)12-17(26-18)20(21,22)23/h3-7,12,14-15H,2,8-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAMUCFVWRWKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.